![molecular formula C13H25O6P B14317425 5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate CAS No. 113275-23-3](/img/structure/B14317425.png)
5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate is an organic compound that contains a phosphoryl group, an ester linkage, and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate typically involves the reaction of 5-oxopentyl acetate with bis[(propan-2-yl)oxy]phosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction mixture is often stirred at low temperatures to ensure complete conversion and high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate involves its interaction with various molecular targets. The phosphoryl group can participate in phosphorylation reactions, altering the activity of enzymes and proteins. The ester linkage can be hydrolyzed by esterases, releasing the active components. The ketone group can undergo redox reactions, influencing cellular redox states and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Oxopentyl {bis[(methyl)oxy]phosphoryl}acetate: Similar structure but with methyl groups instead of propan-2-yl groups.
5-Oxopentyl {bis[(ethyl)oxy]phosphoryl}acetate: Similar structure but with ethyl groups instead of propan-2-yl groups.
5-Oxopentyl {bis[(butyl)oxy]phosphoryl}acetate: Similar structure but with butyl groups instead of propan-2-yl groups.
Uniqueness
5-Oxopentyl {bis[(propan-2-yl)oxy]phosphoryl}acetate is unique due to the presence of propan-2-yl groups, which can influence its reactivity and interactions with other molecules. The specific arrangement of functional groups also contributes to its distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
113275-23-3 |
|---|---|
Molekularformel |
C13H25O6P |
Molekulargewicht |
308.31 g/mol |
IUPAC-Name |
5-oxopentyl 2-di(propan-2-yloxy)phosphorylacetate |
InChI |
InChI=1S/C13H25O6P/c1-11(2)18-20(16,19-12(3)4)10-13(15)17-9-7-5-6-8-14/h8,11-12H,5-7,9-10H2,1-4H3 |
InChI-Schlüssel |
CBIRENHVAUMJHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)(CC(=O)OCCCCC=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14317353.png)
![N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine](/img/structure/B14317362.png)
![4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)](/img/structure/B14317364.png)
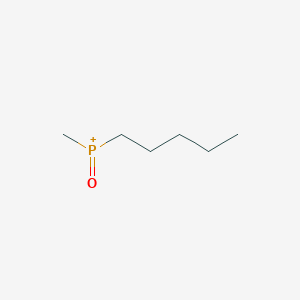
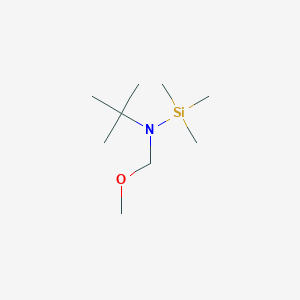
![1-[4-Methoxy-5,5-dimethyl-2-(propan-2-yl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14317375.png)
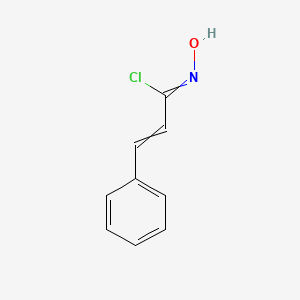
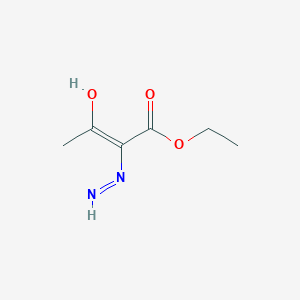
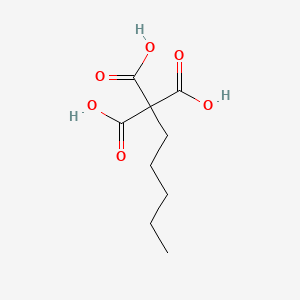
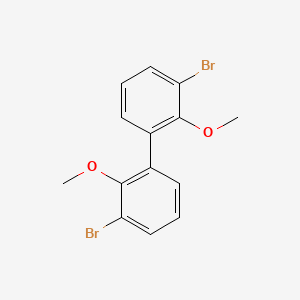

![N',N'-Dimethyl-N-[2-(2-oxo-2-phenylethoxy)phenyl]formohydrazide](/img/structure/B14317409.png)
![4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one](/img/structure/B14317415.png)
